molecular formula C9H12O B13801529 Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)-

Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)-

Cat. No.: B13801529
M. Wt: 136.19 g/mol
InChI Key: SBDGYKRGKKQWMJ-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- is an organic compound with the molecular formula C9H12O It is a derivative of ethanone, featuring a cyclohexadienyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the cyclohexadienyl ring. One common method involves the Friedel-Crafts acylation of 3-methylcyclohexadiene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the cyclohexadienyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)
  • Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)
  • Ethanone, 1-(1-cyclohexen-1-yl)

Uniqueness

Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- is unique due to the presence of the methyl group on the cyclohexadienyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(3-methylcyclohexa-1,3-dien-1-yl)ethanone

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h4,6H,3,5H2,1-2H3

InChI Key

SBDGYKRGKKQWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=C1)C(=O)C

Origin of Product

United States

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